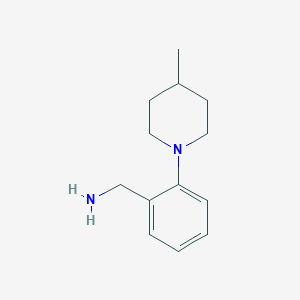

2-(4-Methyl-piperidin-1-yl)-benzylamine

Overview

Description

“2-(4-Methyl-piperidin-1-yl)-benzylamine” is a chemical compound with the molecular formula C13H20N2 . It is a derivative of piperidine, a six-membered heterocyclic compound .

Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions. For instance, a related compound was synthesized by coupling 1,2,4,5-tetraiodobenzene with 4-pentyn-1-ol, using Bis-(triphenylphosphine)palladium(II) dichloride and copper(I) iodide as catalysts .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction intensities . The molecules are often arranged in specific symmetries, with dihedral angles observed between different planes of the molecule .Scientific Research Applications

Histamine Receptor Antagonists

Research has shown that derivatives of 2-(4-Methyl-piperidin-1-yl)-benzylamine have been explored as potent human histamine H3 receptor antagonists. For instance, compounds in the 4-(aminoalkoxy)benzylamine series exhibited significant in vitro activity at the human histamine H3 receptor, with some demonstrating subnanomolar binding affinities. These compounds were identified as antagonists in cell-based models of human histamine H3 receptor activation, highlighting their potential in therapeutic applications related to histamine receptor modulation (Apodaca et al., 2003).

Drug-likeness and Selectivity

Further, the drug-likeness approach to developing 2-aminopyrimidines as histamine H3 receptor ligands has provided insights into the structure-activity relationships necessary for high receptor affinity and selectivity. By modifying the 2-aminopyrimidine core and incorporating N-benzylamine, researchers have achieved compounds with high affinity for the hH3R, demonstrating the potential of this compound derivatives in creating selective and effective ligands (Sadek et al., 2014).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of compounds related to this compound have been extensively studied. For example, the synthesis of imine from the reaction of (R)-2-((piperidin-1-yl) methyl) cyclohexanone with benzylamine under different temperature conditions was explored using density functional theory. This research provides valuable insights into the thermodynamic parameters influencing the synthesis, offering a foundation for further chemical investigations of similar compounds (Jafari, 2018).

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

2-(4-Methyl-piperidin-1-yl)-benzylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with serotonin receptors, influencing their activity . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to either inhibition or activation of their functions.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the contraction and relaxation responses in intestinal cells by interacting with serotonin receptors . This modulation can lead to changes in cellular activities and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to bind to serotonin receptors, altering their conformation and activity . This binding can lead to changes in downstream signaling pathways and gene expression, ultimately affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular activities, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating serotonin receptor activity without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage thresholds is essential for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites, influencing the overall metabolic state of the cells. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Proper distribution is essential for its efficacy and safety in biochemical applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is critical for its interaction with target biomolecules and the subsequent biochemical effects.

Properties

IUPAC Name |

[2-(4-methylpiperidin-1-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11-6-8-15(9-7-11)13-5-3-2-4-12(13)10-14/h2-5,11H,6-10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTKKEFYFDIAPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801257579 | |

| Record name | 2-(4-Methyl-1-piperidinyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801257579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869943-41-9 | |

| Record name | 2-(4-Methyl-1-piperidinyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869943-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methyl-1-piperidinyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801257579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.